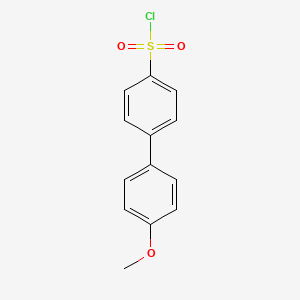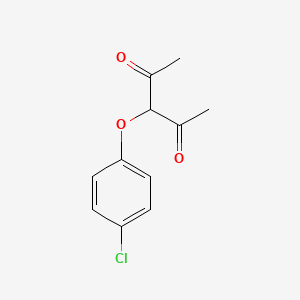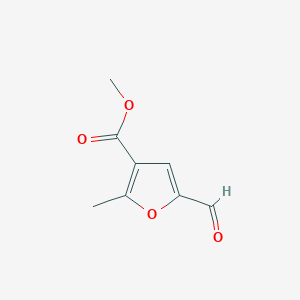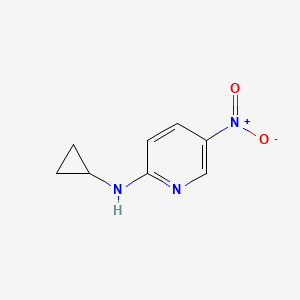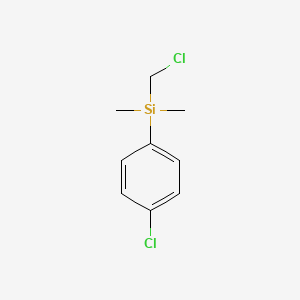
(Chloromethyl)(4-chlorophenyl)dimethylsilane
Übersicht
Beschreibung
“(Chloromethyl)(4-chlorophenyl)dimethylsilane” is a chemical compound that belongs to the class of organosilicon compounds. It has a molecular formula of C9H12Cl2OSi and an average mass of 235.182 Da .
Molecular Structure Analysis
The molecular structure of “(Chloromethyl)(4-chlorophenyl)dimethylsilane” can be represented by the SMILES string: CSi(CCl)OC1=CC=C(Cl)C=C1 . This indicates that the molecule consists of a silicon atom bonded to two methyl groups and a chloromethyl group, and this silicon atom is also bonded to a 4-chlorophenyl group through an oxygen atom .Physical And Chemical Properties Analysis
“(Chloromethyl)(4-chlorophenyl)dimethylsilane” has a molecular weight of 235.18 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Transformations of Diallylsilanes
(Chloromethyl)(4-chlorophenyl)dimethylsilane is involved in various reactions and transformations of diallylsilanes. For instance, it reacts with electrophilic reagents like acetic, trifluoroacetic, triflic acids and complex BF3·2AcOH, leading to different outcomes. Depending on the structure of the diallylsilane and the nature of the electrophilic reagent, processes such as addition of an electrophile to one СС bond, expulsion of propene molecules, and rearrangement with elimination of an allyl group from silicon can occur (Suslova, Albanov, & Shainyan, 2009).
Poly(1,3,4-oxadiazole-imide)s and Dimethylsilane
In another context, (Chloromethyl)(4-chlorophenyl)dimethylsilane is integral in synthesizing new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers, characterized by high thermal stability and solubility in various organic solvents, can form thin, smooth, and pinhole-free coatings on silicon wafers. This property, along with their thermal stability and fluorescence emission in certain solutions, makes them relevant in several applications (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).
Reactions with N,N'-Bis(trimethylsilyl)-N-methyl-N'-arylureas
(Chloromethyl)(4-chlorophenyl)dimethylsilane also reacts with N,N'-bis(trimethylsilyl)-N-methyl-N'-arylureas to investigate the formation of new silacyclanes. This reaction illustrates the compound's role in generating structurally novel silacyclanes, a class of cyclic organosilicon compounds (Pudovik, Kibardina, & Pudovik, 2004).
1-Organosulfonyl-2-sila-5-piperazinones
Moreover, (Chloromethyl)(4-chlorophenyl)dimethylsilane is involved in the synthesis of 1-organosulfonyl-2-sila-5-piperazinones, a new type of silacyclanes. These compounds, with very labile Si–N bonds, are versatile in synthetic applications, potentially yielding various derivatives like disiloxanes, fluorosilanes, and silyloxonium salts with unique structures (Shipov et al., 2013).
Eigenschaften
IUPAC Name |
chloromethyl-(4-chlorophenyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,7-10)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDXLPVOTHYLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369756 | |
| Record name | (Chloromethyl)(4-chlorophenyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)(4-chlorophenyl)dimethylsilane | |
CAS RN |
770-89-8 | |
| Record name | (Chloromethyl)(4-chlorophenyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

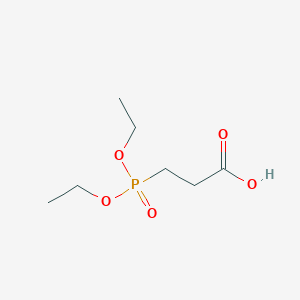
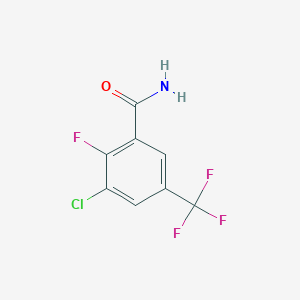
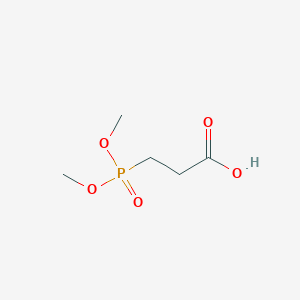

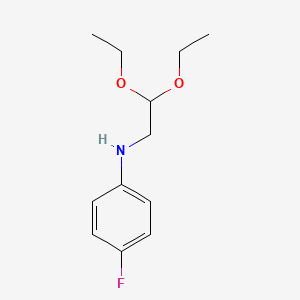
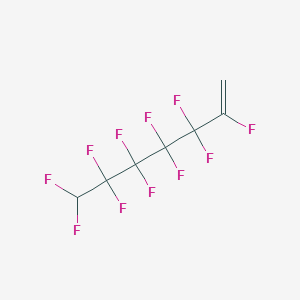
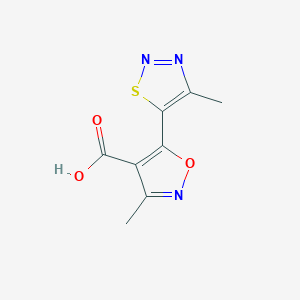
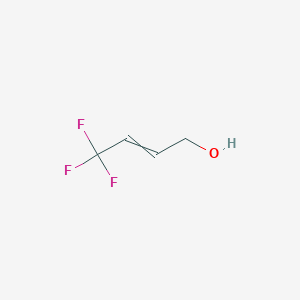
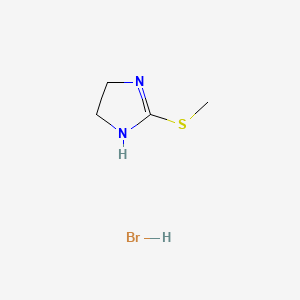
![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)
